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The Statistical Assessment of Modeling of Proteins and Ligands (SAMPL) challenges serve as

a critical benchmark for evaluating and advancing computational methods in drug discovery.[1]

[2] A key area of focus within these challenges is the prediction of the octanol-water partition

coefficient (logP), a fundamental physicochemical property that influences a molecule's

pharmacokinetic profile.[3][4] This guide provides an objective comparison of the performance

of various logP prediction methods as assessed in the SAMPL challenges, supported by

experimental data and detailed methodologies.

Performance of logP Prediction Methods in SAMPL
Challenges
The SAMPL challenges have consistently attracted a diverse range of computational

approaches for logP prediction. These methods can be broadly categorized into physical

modeling (Quantum Mechanics and Molecular Mechanics), empirical knowledge-based

methods, and mixed approaches that combine elements of both.[5][6] The performance of

these methods is typically evaluated using metrics such as the Root Mean Square Error

(RMSE) and Mean Absolute Error (MAE), with lower values indicating higher accuracy.

The SAMPL6 logP challenge focused on predicting the octanol-water partition coefficients for

11 small molecules resembling fragments of protein kinase inhibitors.[7][8][9] This challenge

saw a significant number of submissions, allowing for a robust statistical analysis of method

performance.[6]
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Table 1: Performance of Different Method Categories in the SAMPL6 logP Challenge[6][10]

Method Category Average RMSE (logP units)

Empirical 0.47 ± 0.05

QM-based 0.48 ± 0.06

Mixed 0.50 ± 0.06

MM-based 0.92 ± 0.13

Notably, ten diverse methods achieved an RMSE of less than 0.5 logP units, indicating a high

level of accuracy among the top-performing approaches.[6][7] The most accurate methods

included those based on quantum mechanics, empirical models, and mixed approaches.[6] A

deep learning model submitted to the challenge achieved an RMSE of 0.61 logP units.[4] One

of the most accurate submissions was from ChemAxon, which reported an RMSE of 0.31 and

an MAE of 0.23.[7]

The SAMPL7 logP challenge involved the prediction of octanol-water partition coefficients for

22 N-acylsulfonamides and related bioisosteres.[5][11] This challenge featured 33 blind

submissions from 17 research groups.[11][12] The overall accuracy of predictions in SAMPL7

was lower than in SAMPL6, which was attributed to the more diverse and challenging dataset.

[5][11]

Table 2: Performance of Select Methods in the SAMPL7 logP Challenge

Method/Participant MAE (logP units) RMSE (logP units)

COSMO-RS 0.57 0.78

The COSMO-RS method, a quantum mechanics-based approach, was ranked as the 6th most

accurate method in the SAMPL7 challenge based on MAE.[13]

The SAMPL9 logP challenge shifted the focus to predicting the toluene-water partition

coefficient (logPtol/w) for sixteen drug molecules.[3][14] This challenge highlighted the
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performance of Quantum Mechanics (QM), Molecular Mechanics (MM), and Machine Learning

(ML) approaches.[14]

Table 3: Performance of Different Method Categories in the SAMPL9 logP Challenge[3][14]

Method Category
Mean Unsigned Error (MUE) (logPtol/w
units)

Blind Submissions (QM, MM, ML) 1.53 - 2.93

Post-challenge Refined QM 1.00

In this challenge, while initial blind submissions showed a range of errors, post-challenge

refinement of the QM methods led to a significant reduction in the MUE.[3][14] It was also

observed that for molecules with fewer rotational degrees of freedom, MM and ML methods

performed better than the DFT approaches, though they struggled with larger, more flexible

molecules.[3][14]

Experimental Protocols
The experimental determination of logP values in the SAMPL challenges is conducted with high

rigor to provide a reliable benchmark for the computational predictions.

For the SAMPL6 logP challenge, experimental logP values were determined using

potentiometric logP (pH-metric logP) measurements with a Sirius T3 instrument.[9] Three

independent replicate measurements were performed at 25°C in 1-octanol and water biphasic

systems. The aqueous phase was an ionic strength adjusted water with 0.15 M KCl.[9]

In the SAMPL7 logP challenge, the dataset consisted of experimentally measured water-

octanol logP, logD, and pKa values for 22 compounds.[5] The experimental data was made

public after the blind challenge concluded.[5] The experimental logP values ranged from 0.58 to

2.96.[5]

SAMPL Challenge Workflow
The general workflow of a SAMPL logP prediction challenge follows a structured and

transparent process to ensure a fair and blind assessment of the submitted predictions.
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Figure 1. General workflow of a SAMPL logP prediction challenge.

In conclusion, the SAMPL challenges provide a valuable platform for the head-to-head

comparison of logP prediction methodologies. The results indicate that while significant

progress has been made, with many methods achieving high accuracy, challenges remain,

particularly with diverse and flexible molecules. The continued evolution of both physical and

empirical models, including the increasing application of machine learning, promises further

improvements in the predictive power of computational chemistry for drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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